molecular formula C19H15Cl2NO3 B1420665 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride CAS No. 1160256-52-9

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride

Cat. No.: B1420665
CAS No.: 1160256-52-9
M. Wt: 376.2 g/mol
InChI Key: NDMGQZOGENQWKV-UHFFFAOYSA-N
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Description

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C19H16ClNO4. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the reaction of 7-chloro-8-methylquinoline-4-carboxylic acid with thionyl chloride in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is used as an intermediate in the synthesis of various quinoline derivatives. These derivatives have applications in the development of new materials and catalysts .

Biology

The compound has been studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine

In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various applications .

Mechanism of Action

The mechanism of action of 7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in disease pathways. For example, it may inhibit kinases or other proteins critical for cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

7-chloro-2-(3,4-dimethoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO3/c1-10-14(20)6-5-12-13(19(21)23)9-15(22-18(10)12)11-4-7-16(24-2)17(8-11)25-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMGQZOGENQWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC(=C(C=C3)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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